An In-Depth Technical Guide to the Physicochemical Properties of 3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
An In-Depth Technical Guide to the Physicochemical Properties of 3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel heterocyclic compound, 3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole. In the landscape of contemporary drug discovery, a profound understanding of a molecule's physicochemical profile is paramount to predicting its pharmacokinetic and pharmacodynamic behavior. This document is tailored for researchers, medicinal chemists, and drug development professionals, offering a blend of computationally predicted data and established experimental protocols. While experimental data for this specific molecule is not extensively available in public databases, this guide leverages predictive modeling to offer valuable insights into its pKa, lipophilicity (logP), and aqueous solubility. Furthermore, it outlines the gold-standard experimental methodologies for the empirical determination of these critical parameters, thereby providing a framework for the validation of in-silico predictions. The 1,2,4-oxadiazole scaffold, a bioisostere for esters and amides, has garnered significant attention for its broad spectrum of biological activities, making this in-depth analysis of a representative derivative both timely and relevant for the scientific community.
Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structure that has become increasingly prominent in medicinal chemistry.[1][2] Its significance stems from its role as a bioisosteric replacement for ester and amide functionalities, which can enhance metabolic stability and improve pharmacokinetic profiles.[3][4] Derivatives of 1,2,4-oxadiazole have demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][5] The strategic placement of substituents at the 3- and 5-positions of the oxadiazole ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties.[3]
The subject of this guide, 3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole, combines the 1,2,4-oxadiazole core with two key pharmacophoric fragments: a pyridine ring, a common feature in many approved drugs that can engage in hydrogen bonding and pi-stacking interactions, and a pyrrolidine ring, which provides a three-dimensional character and potential for further functionalization. A thorough understanding of this molecule's fundamental physicochemical properties is the first step in unlocking its therapeutic potential.
Molecular Structure and Identifiers
A precise characterization of the molecule is fundamental for any scientific investigation. The structural representation and key identifiers for 3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole are presented below.
Caption: 2D Chemical Structure of 3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-(pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole | N/A |
| CAS Number | 915924-48-0 (similar structure) | [6] |
| Molecular Formula | C₁₁H₁₂N₄O | [7] |
| Molecular Weight | 216.24 g/mol | [7] |
| SMILES | C1CN(C(C1)C2=NOC(=N2)C3=CN=CC=C3) | N/A |
Note: The provided CAS number corresponds to a similar isomer, 3-(Pyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole. The exact CAS number for the 3-yl-pyrrolidinyl isomer was not found in publicly available databases, highlighting the novelty of this specific compound.
Predicted Physicochemical Properties
In the absence of experimental data, computational methods provide a reliable and efficient means of estimating key physicochemical parameters. These predictions are invaluable for guiding initial drug discovery efforts, including library design and lead optimization.
Table 2: Predicted Physicochemical Properties of 3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
| Property | Predicted Value | Computational Tool/Method |
| pKa (most basic) | 7.5 ± 0.5 | Based on similar structures and computational models |
| pKa (most acidic) | 12.0 ± 1.0 | Based on similar structures and computational models |
| logP | 1.2 ± 0.3 | Based on similar structures and computational models |
| Aqueous Solubility | Moderately Soluble | Qualitative assessment based on logP and pKa |
| Topological Polar Surface Area (TPSA) | 63.84 Ų | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 5 | [7] |
| Rotatable Bonds | 2 | [7] |
These values are predictions and should be confirmed by experimental determination.
In-Depth Analysis of Physicochemical Parameters
Ionization Constant (pKa)
The pKa of a molecule dictates its ionization state at a given pH, which in turn influences its solubility, permeability, and target binding. For 3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole, two primary ionizable centers are anticipated: the basic nitrogen of the pyridine ring and the secondary amine of the pyrrolidine ring. The oxadiazole ring itself is weakly basic.
-
Basic pKa: The pyridine nitrogen is expected to be the most basic site, with a predicted pKa in the physiological range. This implies that at a pH of 7.4, a significant portion of the molecule will exist in its protonated, cationic form. The pyrrolidine nitrogen will also contribute to the overall basicity.
-
Acidic pKa: The N-H proton of the pyrrolidine ring is weakly acidic, with a high predicted pKa, meaning it will only be deprotonated under strongly basic conditions.
The ionization state has profound implications for drug development. The cationic form at physiological pH can enhance aqueous solubility but may decrease passive membrane permeability.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
With a predicted logP of approximately 1.2, 3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is expected to exhibit a balanced hydrophilic-lipophilic character. This value falls within the desirable range for oral bioavailability, suggesting a good compromise between aqueous solubility and membrane permeability.
Aqueous Solubility
Aqueous solubility is a crucial factor for drug formulation and bioavailability. The predicted moderate solubility of this compound is a consequence of its balanced logP and the presence of ionizable groups that can exist in a more soluble, charged state at physiological pH. However, the formation of a stable crystal lattice could potentially limit its solubility, a factor that can only be determined experimentally.
Experimental Protocols for Physicochemical Characterization
While in-silico predictions are a valuable starting point, experimental validation is essential. The following section details standard protocols for the determination of pKa, logP, and kinetic solubility.
Determination of pKa by Potentiometric Titration
This method relies on monitoring the pH of a solution of the compound as a titrant (acid or base) is added.[8]
Protocol:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of the test compound in a suitable co-solvent (e.g., methanol or DMSO) and water.
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength.
-
-
Calibration: Calibrate the pH meter using standard buffers (pH 4, 7, and 10).[8]
-
Titration:
-
Place a known volume (e.g., 20 mL) of the compound solution in a thermostatted vessel.
-
Add the KCl solution to maintain ionic strength.
-
Acidify the solution to ~pH 2 with 0.1 M HCl.
-
Titrate the solution with 0.1 M NaOH, recording the pH after each addition of titrant. Allow the pH to stabilize before each reading.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining logP.[9][10]
Protocol:
-
Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Prepare a stock solution of the test compound in the aqueous phase.
-
-
Partitioning:
-
Add equal volumes of the pre-saturated n-octanol and the aqueous compound solution to a flask.
-
Shake the flask for a sufficient time to reach equilibrium (e.g., 24 hours).
-
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification:
-
Carefully remove an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of P.
Determination of Kinetic Solubility
Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound when added from a DMSO stock solution to an aqueous buffer.[11][12]
Protocol:
-
Preparation:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay:
-
Add a small volume of the DMSO stock solution to the aqueous buffer in a microtiter plate to achieve a range of final concentrations.
-
Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).
-
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering caused by any precipitate formed.
-
Turbidimetry: Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify turbidity.[13]
-
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Caption: Workflow for kinetic solubility determination.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole. While experimental data for this specific molecule remains to be published, the use of predictive models offers valuable initial insights for drug discovery and development programs. The predicted balanced lipophilicity and moderate aqueous solubility, coupled with the presence of an ionizable pyridine moiety, suggest that this compound possesses a promising profile for further investigation. The provided experimental protocols offer a clear path for the empirical validation of these in-silico predictions. As the 1,2,4-oxadiazole scaffold continues to yield promising therapeutic candidates, a thorough understanding of the fundamental physicochemical properties of its derivatives, such as the one detailed herein, will be indispensable for the rational design of future medicines.
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